Product packaging for Oxetanocin A(Cat. No.:CAS No. 103913-16-2)

Oxetanocin A

Cat. No.: B1677857
CAS No.: 103913-16-2
M. Wt: 251.24 g/mol
InChI Key: LMJVXGOFWKVXAW-OXOINMOOSA-N
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Description

Oxetanocin A is a naturally occurring nucleoside analog originally isolated from Bacillus megaterium . It features a unique four-membered oxetane ring in place of the conventional five-membered sugar moiety, which is key to its biological activity . This compound is a potent adenosine mimic demonstrating broad-spectrum antiviral activity against pathogens including herpes simplex virus (HSV-1 and HSV-2), human cytomegalovirus (HCMV), Varicella Zoster Virus, and HIV . Its antitumor and antibacterial properties make it a valuable scaffold in drug discovery . The primary mechanism of action for its antiviral effects is believed to be the inhibition of cellular and viral DNA polymerases by its triphosphorylated form, oxetanocin guanosine triphosphate, which acts as a chain terminator . The biosynthesis of this compound involves a fascinating two-enzyme pathway, with the cobalamin-dependent radical S-adenosylmethionine (AdoMet) enzyme OxsB catalyzing a remarkable ring contraction of a 2'-deoxyadenosine phosphate precursor to form the oxetane ring, followed by phosphate hydrolysis catalyzed by the HD domain phosphohydrolase OxsA . This complex biosynthesis highlights the compound's novelty and continues to be an area of significant scientific interest, revealing unprecedented chemistry and enzymatic platforms . This compound serves as a critical tool for researchers studying nucleotide metabolism, antiviral mechanisms, and novel enzyme functions. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O3 B1677857 Oxetanocin A CAS No. 103913-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-5(1-16)6(2-17)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJVXGOFWKVXAW-OXOINMOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)CO)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](O3)CO)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146141
Record name Oxetanocin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103913-16-2
Record name Oxetanocin
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URL https://commonchemistry.cas.org/detail?cas_rn=103913-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetanocin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetanocin A
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Elucidation of Oxetanocin a Biosynthesis

Identification and Characterization of the Biosynthetic Gene Cluster

Research into the genetic basis of Oxetanocin A production in Bacillus megaterium NK84-0128 revealed that the genes responsible are located on a plasmid. tandfonline.comtandfonline.comnih.gov

Localization of Biosynthetic and Resistance Genes on Plasmid pOXT1 in Bacillus megaterium

Studies involving plasmid curing experiments in Bacillus megaterium strain NK84-0128 demonstrated a simultaneous loss of both this compound productivity and resistance when the 51.5-kb plasmid designated pOXT1 was absent. tandfonline.comtandfonline.comjst.go.jp Re-introduction of the purified pOXT1 plasmid into cured strains successfully restored both the ability to produce this compound and resistance to it. tandfonline.comtandfonline.comjst.go.jp Further cloning experiments pinpointed a 6.8-kb BglII-D fragment of the pOXT1 plasmid as being responsible for both this compound production and resistance. tandfonline.comtandfonline.comnih.govjst.go.jp This localized the essential genes for this compound biosynthesis and resistance to this specific plasmid fragment. tandfonline.comtandfonline.comnih.gov

Functional Analysis of Key Genes: oxsA, oxsB, oxrA, and oxrB

Within the 6.8-kb BglII-D fragment of pOXT1, four open reading frames (ORFs) have been identified and hypothesized to encode proteins involved in this compound production and resistance: oxsA, oxsB, oxrA, and oxrB. nih.govcore.ac.uk Genetic experiments have confirmed that both the oxsA and oxsB genes are required for the production of this compound. researchgate.netnih.govnih.gov Deletion of either oxsA or oxsB abolishes this compound formation. nih.gov In contrast, deletion of oxrA and oxrB has no effect on this compound production, suggesting their roles are likely related to resistance rather than biosynthesis. nih.gov

Functional analysis indicates that oxsA encodes an HD-domain phosphohydrolase, while oxsB encodes a cobalamin (Cbl)-dependent S-adenosylmethionine (AdoMet) radical enzyme. researchgate.netnih.govresearchgate.netpnas.orguniprot.org oxrB is also annotated as an HD-domain phosphohydrolase, but genetic evidence suggests it cannot fulfill the function of OxsA in this compound production. nih.gov oxrA is predicted to encode a pentapeptide repeat protein and is suspected to be involved in resistance. nih.govasm.org

Enzymatic Mechanisms Driving this compound Biogenesis

The core enzymatic steps in this compound biosynthesis involve the action of OxsB and OxsA on a phosphorylated deoxyadenosine (B7792050) precursor. nih.govnih.govacs.org

Role of Cobalamin (Cbl)-Dependent Radical S-Adenosylmethionine (SAM) Enzyme OxsB

OxsB is a key enzyme in this compound biosynthesis, classified as a cobalamin-dependent radical S-adenosylmethionine (SAM) enzyme. researchgate.netnih.govresearchgate.netnih.govtandfonline.comacs.orguniprot.orgnih.govacs.orgebi.ac.ukresearchgate.netrsc.org These enzymes are known for their ability to catalyze challenging chemical transformations using radical intermediates. rsc.orgnih.gov

Biochemical analysis has revealed that this compound is derived from a 2′-deoxyadenosine phosphate (B84403) through a ring contraction reaction catalyzed by OxsB. researchgate.netnih.govresearchgate.netnih.govtandfonline.comacs.orguniprot.orgnih.govacs.orgebi.ac.ukresearchgate.net OxsB, in conjunction with OxsA, catalyzes the oxidative contraction of the furanose ring in 2′-deoxyadenosine 5′-phosphates (such as 2′-dAMP, 2′-dADP, or 2′-dATP) to form the four-membered oxetane (B1205548) ring characteristic of this compound. nih.govnih.govacs.orguniprot.orgmdpi.com This reaction is initiated by hydrogen atom abstraction from the C2′ position of the deoxyadenosine phosphate substrate. researchgate.netnih.govresearchgate.net OxsB is notable as the only characterized B12-dependent radical SAM enzyme known to catalyze an oxidative ring contraction. researchgate.netnih.gov

The transformation catalyzed by OxsB/OxsA on 2'-deoxyadenosine (B1664071) 5'-phosphates yields an oxetane aldehyde product. nih.govacs.orguniprot.org This aldehyde must then be reduced to the corresponding alcohol before OxsA-mediated dephosphorylation can occur to produce this compound. nih.gov While the OxsB/OxsA complex is crucial for the ring contraction and dephosphorylation steps, the reduction of the aldehyde intermediate appears to be catalyzed by a non-specific dehydrogenase from the general cellular pool, as no dedicated reductase gene is found within the this compound gene cluster. nih.govacs.org

OxsB utilizes AdoMet radical chemistry to catalyze the ring contraction. nih.gov Radical SAM enzymes typically contain a [4Fe-4S] cluster that, upon reduction, cleaves SAM to generate a 5′-deoxyadenosyl radical (5′-dAdo•). nih.govrsc.org This highly reactive radical initiates the subsequent substrate transformation. nih.govrsc.org While the detailed mechanism of OxsB-catalyzed ring contraction is complex and subject to ongoing investigation, it is understood to involve radical intermediates generated from the deoxyadenosine phosphate substrate following hydrogen atom abstraction from C2′. nih.govnih.govillinois.edu

Studies have shown that OxsB can also catalyze other reactions in vitro, including radical-mediated, stereoselective C2′-methylation of 2′-deoxyadenosine monophosphate. uniprot.orgnih.govacs.orgnih.gov This highlights the potential for radical intermediates in the active site to partition along different reaction pathways. nih.govacs.org The formation of a 1,3-thiazinane (B8806883) adduct as a byproduct in OxsB/OxsA catalyzed reactions has also been observed, suggesting the involvement of L-homocysteine, which can be generated from SAM. nih.govacs.org This byproduct formation provides further insight into the catalytic properties of Cbl-dependent radical SAM enzymes and the potential fates of intermediates. nih.gov

The crystal structure of OxsB reveals the fold of a Cbl-dependent AdoMet radical enzyme and shows the juxtaposition of the [4Fe-4S]-SAM and Cbl cofactors in the active site, suggesting their direct participation in the catalytic cycle. researchgate.netnih.gov Mechanistic proposals for this compound synthesis supported by structural and biochemical data involve Cbl-dependent AdoMet radical chemistry. nih.gov

Table 1: Functional Summary of Genes in the this compound Biosynthetic Gene Cluster

GenePutative FunctionRole in this compound Production
oxsAHD-domain phosphohydrolaseRequired
oxsBCobalamin-dependent radical S-adenosylmethionine enzymeRequired
oxrAPentapeptide repeat proteinNot required
oxrBHD-domain phosphohydrolaseNot required

Table 2: Cofactors Associated with OxsB

CofactorBinding Site(s)Role
[4Fe-4S] clusterCoordinated by 3 cysteines and SAMInvolved in SAM cleavage and radical generation
Cobalamin (Cbl)Binds to Cbl-binding domainFacilitates radical rearrangement reactions

Table 3: Catalytic Activity of OxsB (EC 5.3.99.13)

SubstratesProductsReaction Type
dAMP + S-adenosyl-L-methionine4'-phospho-dehydrooxetanocin + 5'-deoxyadenosine (B1664650) + L-methionine + H+Oxidative ring contraction
Exploration of OxsB's Bifunctional or Methyltransferase Activities

OxsB is primarily recognized for its role in catalyzing the oxidative ring contraction that forms the oxetane ring of this compound. nih.govnih.govuniprot.org However, research has revealed that OxsB also exhibits methyltransferase activity in vitro. nih.govuniprot.orgebi.ac.uk It can catalyze the radical-mediated, stereoselective C2′-methylation of dAMP, producing methylated 2′-dAMP. uniprot.orgebi.ac.uk This methylation proceeds with inversion of configuration. researchgate.net Furthermore, OxsB facilitates the demethylation of S-adenosyl-L-methionine (SAM) to S-adenosyl-L-homocysteine (SAH). nih.govacs.orguniprot.orgnih.gov While SAH is a common byproduct of SAM-dependent methyltransferase reactions, OxsB's primary function is ring contraction. nih.gov The observed demethylation of SAM to SAH suggests a possible methyltransferase activity for OxsB, and substrate methylation has been detected in OxsB-catalyzed reactions. nih.govacs.orgnih.gov In contrast to its ring contraction activity, the methyltransferase activity of OxsB does not require the presence of OxsA. uniprot.org

Structural Biology of OxsB: Insights into AdoMet and Cbl Cofactor Interplay

OxsB is a B₁₂-dependent radical SAM enzyme, a class of enzymes that utilize a [4Fe-4S] cluster to cleave SAM and generate a radical intermediate. nih.govnih.govresearchgate.netresearchgate.net Structural studies, including X-ray crystallography, have provided insights into how OxsB accommodates its two cofactors, AdoMet and Cbl. nih.govresearchgate.netannualreviews.organnualreviews.org The crystal structure of OxsB reveals the juxtaposition of the [4Fe-4S]-SAM and Cbl cofactors in the active site, suggesting their direct involvement in the catalytic cycle. nih.gov OxsB is one of the few structurally characterized B₁₂-dependent radical SAM enzymes, and its structure provides a framework for understanding the interplay between AdoMet and Cbl cofactors in this enzyme family. researchgate.netannualreviews.organnualreviews.org The structural motifs responsible for housing the AdoMet radical machinery are largely conserved, while those for binding additional cofactors like Cbl are more varied. annualreviews.organnualreviews.org In OxsB, AdoMet is coordinated with the [4Fe-4S] cluster in two possible orientations, one of which is poised for reductive homolysis by the [4Fe-4S]¹⁺ cluster, typical of radical SAM enzymes. nih.gov In the other orientation, SAM is positioned near Cbl, potentially allowing for methyl transfer and the generation of methyl-Cbl and SAH. nih.gov

Function of HD-Domain Phosphohydrolase OxsA

OxsA is an HD-domain phosphohydrolase that plays a crucial role in this compound biosynthesis alongside OxsB. nih.govacs.orgebi.ac.ukresearchgate.netosti.gov HD-domain phosphohydrolases are characterized by conserved histidine and aspartate residues that coordinate an active site metallocenter. core.ac.ukosti.govpnas.org While this enzyme family is involved in various processes like nucleotide metabolism and signal transduction, OxsA performs a previously uncharacterized reaction for this group. core.ac.ukosti.govpnas.org

OxsA-Catalyzed Phosphate Hydrolysis in the this compound Pathway

OxsA catalyzes the hydrolysis of phosphorylated this compound intermediates, converting a triphosphorylated compound into the nucleoside product by releasing inorganic phosphate molecules one at a time. core.ac.ukosti.govpnas.orgpnas.org This dephosphorylation step is essential for completing the biosynthesis of this compound. core.ac.ukpnas.org The activity of OxsA on phosphorylated OXT derivatives, such as OXT-PPP, OXT-PP, and OXT-P, has been demonstrated through biochemical assays. core.ac.ukpnas.org

Structural Characterization of OxsA and its Active Site Architecture

X-ray crystal structures of OxsA in various states, including with bound this compound triphosphate, diphosphate (B83284), monophosphate, and the nucleoside itself, have provided detailed insights into its active site architecture. core.ac.ukosti.govpnas.orgrcsb.orgebi.ac.uk These structures reveal that the OxsA active site is specifically tailored to bind the small, four-membered oxetane ring of this compound over larger substrates. core.ac.ukosti.govpnas.orgrcsb.org Furthermore, the structures show that the metal content of the OxsA active site is modulated by substrate binding, switching from a dinuclear to a mononuclear metal center as phosphates are sequentially removed from the substrate. core.ac.ukosti.govpnas.orgrcsb.org

Interplay and Complex Formation Between OxsA and OxsB in the Biosynthetic Cascade

The collaborative action of OxsA and OxsB is crucial for the oxidative ring contraction reaction in this compound biosynthesis. nih.govacs.orgresearchgate.net Experiments indicate that the activation of OxsB requires direct interaction with OxsA, and this activation is independent of OxsA's phosphohydrolase activity. nih.govuniprot.org While OxsB is directly responsible for the ring contraction, OxsA is also necessary for this reaction to occur efficiently. nih.gov The formation of an OxsB/OxsA complex is considered crucial for the ring contraction. nih.govacs.orgresearchgate.net Although attempts to detect stable protein complex formation by methods like size-exclusion chromatography and pull-down assays have been challenging, suggesting a potentially weak binding affinity, the functional data strongly support a crucial interaction between the two enzymes for the ring contraction step. nih.gov

Identification and Analysis of Biosynthetic Intermediates and Byproducts

The biosynthesis of this compound proceeds through the formation of an oxetane aldehyde intermediate, which is the product of the OxsB/OxsA-catalyzed reaction. nih.govacs.org This aldehyde intermediate is subsequently reduced by a non-specific cellular dehydrogenase. nih.govacs.orgresearchgate.net In addition to the oxetane aldehyde, a byproduct has been identified as a 1,3-thiazinane adduct formed between the aldehyde and L-homocysteine. nih.govacs.org L-homocysteine is suggested to be generated from SAM via SAH, a conversion facilitated by OxsB. nih.govacs.org However, the subsequent conversion of SAH to homocysteine appears to be catalyzed by contaminating proteins that co-purify with OxsA, rather than OxsA itself. nih.govacs.orgnih.gov

Advanced Synthetic Methodologies for Oxetanocin a and Its Analogs

Total Synthesis Approaches to Oxetanocin A

The total synthesis of this compound has been a significant challenge due to the strained oxetane (B1205548) ring and the need for precise control over stereochemistry. Various strategies have been developed since its isolation. thieme-connect.com

Early Strategies in this compound Synthesis

Following the discovery of this compound, initial synthetic efforts in 1987 aimed to construct the oxetane core and attach the adenine (B156593) base. These early approaches laid the groundwork for subsequent, more refined methodologies. thieme-connect.com

Stereoselective and Practical Synthetic Routes

Developing stereoselective and practical synthetic routes has been crucial for obtaining this compound and its analogs in high purity and yield. Several methods have been reported, focusing on controlling the relative and absolute stereochemistry of the oxetane ring and the attached hydroxymethyl groups. acs.orgthieme-connect.com For instance, some approaches involve the stereoselective formation of the cyclobutane (B1203170) ring, which can serve as a precursor for carbocyclic oxetanocin analogs. acs.org More recent methodologies have explored mild approaches for nucleoside synthesis, such as photoredox/Cu-catalyzed decarboxylative C-N bond formation, which has been applied to the total synthesis of this compound. acs.org

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs has been actively pursued to explore structure-activity relationships and identify compounds with potentially improved properties. These modifications often involve alterations to the sugar moiety or the attachment of different nucleobases. thieme-connect.comresearchgate.net

Sugar-Modified Nucleoside Analogs

Modifications to the oxetane sugar moiety have led to various classes of nucleoside analogs with altered biological profiles. thieme-connect.comresearchgate.net These modifications can include changes to the ring structure, the position or presence of hydroxyl or hydroxymethyl groups, or the replacement of the oxygen atom in the ring.

Carbocyclic this compound Analogs: Synthesis and Conformational Studies

Carbocyclic this compound analogs, where the oxygen atom of the oxetane ring is replaced by a carbon atom, represent a significant class of derivatives. nih.gov The synthesis of these analogs often involves the construction of a cyclobutane ring with appropriate stereochemistry and subsequent attachment of the nucleobase. acs.orgmdpi.com Stereoselective methods, including [2+2] cycloaddition reactions, have been employed for the synthesis of the cyclobutane core. acs.orgrsc.orgnih.gov Conformational studies of carbocyclic nucleoside analogs have revealed differences compared to their oxetane counterparts, which can influence their interaction with biological targets. nih.gov For example, the replacement of the ring oxygen with a carbon atom can lead to a 1'-exo sugar conformation, differing from the typical conformations observed in natural nucleosides. nih.gov

Several carbocyclic this compound analogs have been synthesized and evaluated. For instance, a series of 2-chloro-carbocyclic this compound (COA-Cl) analogs with various substitutions on the cyclobutane ring have been prepared. jst.go.jpnih.gov The synthesis of these analogs often involves coupling a substituted cyclobutyl alcohol with a protected purine (B94841) base using reactions like the Mitsunobu reaction. jst.go.jp

Ring-Expanded and Methylene-Expanded Oxetanocin Analogs

Beyond carbocyclic modifications, researchers have synthesized oxetanocin analogs with expanded rings or inserted methylene (B1212753) groups. Ring-expanded analogs, such as those with a tetrahydrofuran (B95107) ring instead of an oxetane, have been explored. nih.govtandfonline.comacs.orgnih.gov These analogs can be synthesized from precursors like D-glucose or D-glucosamine. tandfonline.comnih.gov

Methylene-expanded oxetanocin analogs involve the insertion of a methylene group within the sugar moiety. ucla.eduacs.orgnih.govtandfonline.comsemanticscholar.org Different types of methylene-expanded analogs exist, depending on the position of the inserted methylene group. ucla.edu Synthetic routes to these compounds have been developed, sometimes utilizing inexpensive starting materials and asymmetric epoxidation to control stereochemistry. ucla.eduacs.org

Oxetanosyl C-Nucleosides

Oxetanosyl C-nucleosides are a class of this compound analogs where the nucleobase is linked to the oxetane sugar through a carbon-carbon bond, rather than the typical carbon-nitrogen (N-glycosidic) bond found in natural nucleosides like this compound. acs.orgrsc.org This C-C linkage generally confers increased metabolic stability compared to their N-glycosidic counterparts. scilit.com

Synthetic studies on oxetanocin analogs have included the synthesis of oxetanosyl C-nucleosides, such as a 2-deoxy-2-hydroxymethyl-β-D-erythrooxetanosyl maleimide. acs.orginist.fr Methods for synthesizing C-nucleosides often involve the formation of a carbon-carbon bond between a sugar precursor and a carbon atom of the nucleobase. scilit.comcapes.gov.br Approaches to oxetanosyl C-nucleosides specifically focus on constructing this linkage with the oxetane ring system. rsc.orgscilit.com For instance, new carbocyclic four-membered C-nucleosides, analogous to oxetanosyl N-nucleosides, have been synthesized using radical reactions, specifically the Barton radical reaction, starting from carboxylic acids and heteroaromatic compounds. rsc.org Another study reported the synthesis of C-oxetanosyl-thiazole and its carbocyclic analog nucleosides, exploring their potential as chemotherapeutic agents. researchmap.jp

Base-Modified this compound Derivatives

Modifications to the nucleobase of this compound have been explored to alter its biological activity and pharmacokinetic properties. These modifications can involve substitutions on the purine ring or the use of different heterocyclic bases.

The synthesis of carbocyclic this compound analogs with various hydroxymethylated or spiro-conjugated cyclobutane rings at the N9-position of a 2-chloropurine moiety has been reported. jst.go.jp These syntheses typically involve coupling a modified sugar or sugar analog with a functionalized purine base. For example, secondary alcohols were treated with 2,6-dichloropurine (B15474) under Mitsunobu reaction conditions to yield 9-cyclobutyl-2,6-dichloropurine congeners, which were subsequently treated with methanolic ammonia (B1221849) to provide the desired base-modified products. jst.go.jp

Enzymatic methods have also been utilized for base modifications. Adenosine deaminase (ADA) has been employed in the deamination of this compound to its corresponding hypoxanthine (B114508) analog (Oxetanocin H). researchgate.net ADA can also facilitate the transformation of 2-amino-Oxetanocin A into Oxetanocin G. researchgate.net These enzymatic transformations offer a regioselective approach to certain base modifications.

Phosphorylated Derivatives and Prodrug Strategies in Synthesis

Phosphorylated derivatives are crucial for the biological activity of nucleoside analogs, as the triphosphate form is typically the active species that interacts with viral or cellular polymerases. nih.govnih.gov However, the cellular uptake and subsequent phosphorylation of nucleoside analogs can be limiting factors. researchgate.net Prodrug strategies aim to improve the delivery of the active phosphorylated species into cells. researchgate.netnih.gov

The synthesis of phosphorylated this compound derivatives, such as this compound triphosphate, is essential for studying their biological mechanisms. nih.govpnas.org this compound triphosphate has a molecular formula of C10H16N5O12P3 and a molecular weight of 491.18 g/mol . nih.gov Chemically synthesized Oxetanocin-5′-monophosphate (OXT-P) has been used in structural studies of enzymes involved in this compound biosynthesis. pnas.orgcore.ac.uk Enzymatic methods can also be used to generate higher phosphorylated forms like Oxetanocin diphosphate (B83284) (OXT-PP) and Oxetanocin triphosphate (OXT-PPP) from OXT-P. pnas.org

Prodrug strategies for nucleoside analogs often involve masking the phosphate (B84403) group to enhance lipophilicity and improve cell membrane permeability. researchgate.netnih.gov Upon entering the cell, these prodrugs are designed to be cleaved by intracellular enzymes, releasing the active nucleotide. nih.gov While the provided text doesn't detail specific prodrug synthesis routes for this compound, the general approach involves modifying the phosphate moiety with labile groups. nih.govucl.ac.uk For instance, phosphoramidate (B1195095) derivatives have been prepared from 4′-hydroxymethyl derivatives of nucleoside analogs as a prodrug strategy. acs.org

Emerging Methodologies for Oxetane Ring Construction in this compound Analogs

The construction of the strained four-membered oxetane ring is a key challenge in the synthesis of this compound and its analogs. acs.orgmagtech.com.cn While traditional methods like intramolecular Williamson ether synthesis and Paternò-Büchi reactions have been used, ongoing research focuses on developing more efficient, selective, and versatile methodologies. magtech.com.cnwikipedia.orgrsc.org

Intramolecular cyclization reactions, particularly the Williamson ether synthesis involving the formation of a C-O bond, are common approaches for oxetane ring formation. acs.orgmagtech.com.cn This typically requires an alcohol or alkoxide and a leaving group on a suitably functionalized precursor. acs.org For example, a sodium hydride-mediated cyclization has been utilized to synthesize the oxetane scaffold of oxetanocin in good yield using a mesylate leaving group. acs.org

Other emerging methodologies include transition metal-catalyzed formal [2+2] cycloadditions and sulfide (B99878) ylide-mediated epoxide ring expansion. magtech.com.cn The Paternò-Büchi reaction, a [2+2] photocycloaddition of alkenes with aldehydes or ketones, is another method for constructing oxetane rings. magtech.com.cnwikipedia.org Recent advances also include C-H bond oxidative cyclizations. magtech.com.cn

Novel approaches for oxetane synthesis are continuously being developed to access a wider range of functionalized oxetane derivatives. acs.orgmagtech.com.cn This includes strategies for stereoselective synthesis of hydroxyoxetanes through cyclization of epoxy ethers. acs.org The ability of the oxetane ring to promote specific reactions, such as the regioselective ortho-lithiation of pyridine (B92270) derivatives bearing an oxetane unit, is also being explored for the synthesis of new functionalized building blocks. rsc.org Furthermore, photoredox/Cu-catalyzed decarboxylative C-N bond formation has been reported as a mild approach for nucleoside synthesis, which has been applied in the total synthesis of this compound. acs.org

Mechanistic Investigations of Oxetanocin A S Biological Actions

Elucidation of Antiviral Mechanisms of Action

Oxetanocin A exhibits antiviral activity primarily by interfering with viral nucleic acid synthesis, a common mechanism among nucleoside analogs biosynth.commdpi.com. The active triphosphate form, OXT-ATP, is a key player in these antiviral mechanisms.

Inhibition of Viral DNA Polymerases and Reverse Transcriptases

A primary mechanism by which this compound exerts its antiviral effects is through the inhibition of viral DNA polymerases and reverse transcriptases pnas.orgcore.ac.ukoup.com. OXT-ATP acts as a substrate analog for these enzymes, competing with the natural deoxynucleoside triphosphates (dNTPs) mdpi.comoup.com. Studies have shown that triphosphate derivatives of oxetanocin, including OXT-ATP, can strongly inhibit viral DNA polymerases from viruses such as herpes simplex virus type II (HSV-II) and human immunodeficiency virus (HIV) reverse transcriptase oup.com.

For instance, research indicates that OXT-ATP inhibits HIV reverse transcriptase with a certain affinity oup.com. Similarly, it has been demonstrated to inhibit the endogenous DNA polymerase reaction of hepatitis B virus (HBV) virions nih.gov.

Mechanism of Incorporation into Viral Nucleic Acids

Beyond enzyme inhibition, OXT-ATP can be incorporated into growing viral nucleic acid chains mdpi.comgoogle.com. As a nucleoside analog, it mimics natural nucleotides and can be mistakenly utilized by viral polymerases during replication mdpi.com. Once incorporated, the presence of the oxetane (B1205548) ring and the absence of a 3'-hydroxyl group (characteristic of the natural deoxyribose sugar) can lead to chain termination or disruption of subsequent elongation google.comchim.it. This incorporation into the viral DNA or RNA strand disrupts the normal replication process, preventing the synthesis of full-length viral genomes biosynth.comnih.gov.

Studies using synthetic primer-template systems have shown that OXT-GTP (the guanine (B1146940) analog of OXT-ATP) can be incorporated into DNA strands, albeit at a lower efficiency compared to the natural substrate dGTP nih.gov. While incorporation occurs, further extension of the DNA strand from the point of incorporation may be impaired, contributing to the inhibition of viral DNA synthesis nih.gov.

Impact on Viral Genome Replication

The combined effects of inhibiting viral polymerases and incorporating into viral nucleic acids ultimately lead to a significant impact on viral genome replication biosynth.commdpi.com. By hindering the activity of the enzymes responsible for synthesizing viral DNA or RNA and by causing premature chain termination upon incorporation, this compound, in its active triphosphate form, effectively suppresses the production of new viral genetic material mdpi.comnih.gov. This disruption in genome replication is a critical step in preventing viral proliferation biosynth.com.

For example, Oxetanocin G (OXT-G), a derivative of this compound, has been shown to strongly suppress the synthesis of human cytomegalovirus (HCMV) DNA, leading to reduced levels of viral DNA in infected cells nih.gov. This inhibition of viral DNA synthesis is suggested as the mode of action for the anti-HCMV activity of OXT-G nih.gov. Similarly, carbocyclic oxetanocin analogs have been shown to suppress proviral DNA synthesis in cells exposed to HIV-1 asm.org.

Cellular Phosphorylation of this compound to Active Triphosphate Forms

For this compound to exert its antiviral and antitumor effects, it must be converted into its active triphosphate form, OXT-ATP biosynth.commdpi.com. This process occurs within the host cell through a series of phosphorylation steps catalyzed by cellular kinases mdpi.com. This compound, a nucleoside, is sequentially phosphorylated to the monophosphate, diphosphate (B83284), and finally the triphosphate mdpi.com.

Research indicates that this phosphorylation can occur in both infected and uninfected cells researchgate.net. While some nucleoside analogs rely on virus-induced kinases for initial phosphorylation, studies suggest that this compound and its derivatives like Oxetanocin G can be phosphorylated by cellular nucleoside and nucleotide kinases researchgate.netnih.gov. This cellular phosphorylation is crucial for the accumulation of the active OXT-ATP, which then goes on to inhibit viral and cellular polymerases pnas.orgcore.ac.ukbiosynth.com.

Mechanisms Underlying Antitumor Activity

In addition to its antiviral properties, this compound also exhibits antitumor activity, which is linked to its effects on cellular DNA polymerases pnas.orgcore.ac.ukresearchgate.net.

Inhibition of Cellular DNA Polymerases

Similar to its antiviral mechanism, the antitumor activity of this compound is mediated by its active triphosphate form, OXT-ATP, which inhibits cellular DNA polymerases pnas.orgcore.ac.ukbiosynth.com. Cellular DNA polymerases are essential for DNA replication and repair in host cells. By interfering with these enzymes, OXT-ATP can disrupt the rapid proliferation of cancer cells.

Studies have demonstrated that triphosphate derivatives of oxetanocin, including OXT-ATP, can inhibit eukaryotic DNA polymerases, such as DNA polymerase α purified from calf thymus oup.com. While the inhibition of cellular polymerases might contribute to toxicity, it is also a mechanism by which this compound can selectively affect rapidly dividing cancer cells that are highly dependent on active DNA synthesis. The differential sensitivity of viral versus cellular polymerases to OXT-ATP, or the preferential accumulation of the triphosphate in infected or cancerous cells, could contribute to its selective toxicity pnas.orgcore.ac.uk.

Differential Recognition by Eukaryotic DNA Polymerases (e.g., DNA Polymerase η)

Eukaryotic DNA polymerases are a diverse group of enzymes responsible for DNA replication and repair. They are categorized into different families, including the Y family, which contains DNA polymerase η (Pol η). wikipedia.org Pol η is involved in translesion DNA synthesis, a process that allows the replication machinery to bypass DNA lesions that would otherwise halt high-fidelity polymerases. nih.gov

Research has indicated that oxetanocin derivatives, specifically this compound triphosphate (OXT-ATP) and oxetanocin G triphosphate (OXT-GTP), exhibit strong inhibitory effects on DNA polymerase η. nih.gov This suggests that DNA polymerase η possesses a distinct mode of recognition for the sugar moiety of nucleotides compared to other eukaryotic DNA polymerases, such as Pol α, Pol β, or Pol γ. nih.gov Unlike oxetanocin derivatives, other sugar-modified nucleotide analogs like arabinonucleotides (araCTP), dideoxynucleotides (ddTTP), and 3'-modified nucleotides (3'-dCTP and 3'-azidothymidine triphosphate) did not show significant inhibitory effects on DNA polymerase η. nih.gov This differential inhibition highlights the unique interaction between the oxetane ring of oxetanocin derivatives and the active site of DNA polymerase η.

Mechanisms of Antimicrobial Activity

The antimicrobial activity of this compound stems from its ability to interfere with bacterial processes, primarily nucleic acid synthesis. nih.govresearchgate.netbiosynth.com this compound is a nucleoside analog, and its mechanism of action involves its incorporation into DNA or RNA during replication, thereby disrupting the normal synthesis process. biosynth.com

The biosynthesis of this compound in Bacillus megaterium involves the oxidative ring contraction of 2'-deoxyadenosine (B1664071) 5'-phosphates, a reaction catalyzed by a B12-dependent radical S-adenosyl-L-methionine (SAM) enzyme, OxsB, in conjunction with a phosphohydrolase, OxsA. nih.govresearchgate.netacs.orgnih.gov This process yields an oxetane aldehyde intermediate, which is subsequently reduced to form this compound. nih.gov The phosphorylated forms of this compound, such as this compound triphosphate (OXT-ATP), are considered the toxic species that inhibit cellular and viral DNA polymerases. pnas.org

While the precise mechanisms can vary depending on the specific microorganism, the core antimicrobial action of this compound is linked to its ability to be phosphorylated intracellularly and subsequently act as a chain terminator or inhibitor of DNA or RNA polymerases, thereby preventing microbial replication.

Molecular Basis of Selective Biological Activity

The selective biological activity of this compound, targeting viral and bacterial processes while minimizing effects on host cellular replication, is attributed to several factors, including its unique structural features and differential interactions with enzymes. biosynth.commdpi.com

The presence of the four-membered oxetane ring in this compound, instead of the typical five-membered furanose ring found in natural nucleosides, is a key determinant of its selective recognition by certain enzymes. researchgate.net This structural difference influences how this compound and its phosphorylated derivatives are processed by host and microbial kinases and how they interact with the active sites of various polymerases.

As discussed in Section 4.2.2, eukaryotic DNA polymerase η shows a unique recognition mode for oxetanocin derivatives, being strongly inhibited by OXT-ATP and OXT-GTP, while other eukaryotic polymerases are less affected. nih.gov This differential recognition contributes to the selective toxicity profile.

Furthermore, the biosynthesis of this compound itself involves specific bacterial enzymes (OxsA and OxsB) that are not present in host cells. researchgate.netacs.orgnih.gov This unique biosynthetic pathway in Bacillus megaterium allows for the production of this compound, which then exerts its effects by targeting conserved processes like nucleic acid synthesis that are essential for both microbial and viral replication, but with differential efficacy or interaction profiles with host enzymes. biosynth.com

Preclinical Research and Therapeutic Potential of Oxetanocin a and Its Analogs

Evaluation of Antiviral Efficacy in Preclinical Models

Oxetanocin A and its synthetic analogs have been the subject of extensive preclinical research to determine their efficacy against a range of viral pathogens. This research has unveiled a promising spectrum of activity, particularly against viruses that pose significant global health challenges. The unique structural feature of this compound, an oxetane (B1205548) ring in place of the furanose moiety of natural nucleosides, is central to its antiviral properties.

Activity against Human Immunodeficiency Virus (HIV)

This compound and its derivatives have demonstrated notable inhibitory effects on the replication of Human Immunodeficiency Virus (HIV) in vitro. mdpi.com Early studies identified this compound as an inhibitor of HIV infectivity. mdpi.com Further research has explored various structural modifications to enhance this anti-HIV activity.

Carbocyclic analogs of this compound, specifically C-OXT-A, have been shown to inhibit HIV replication. However, these compounds also exhibited significant toxicity to proliferating human T-lymphocytes, a crucial consideration for their therapeutic potential. researchgate.net Another study synthesized ring-enlarged analogs of this compound. One of these analogs displayed an activity profile similar to the parent compound against HIV in ATH8 cells. nih.gov However, neither compound could provide complete protection against the virus. nih.gov Molecular modeling suggests that while these analogs share structural similarities with the potent anti-HIV drug dideoxyadenosine, the presence of an extra hydroxymethyl substituent might negatively impact their binding to critical viral enzymes. nih.gov

Table 1: Preclinical Anti-HIV Activity of this compound Analogs

Compound/AnalogVirus Strain/Cell LineKey FindingsCitation(s)
This compoundHIVInhibited HIV infectivity in vitro. mdpi.com
Carbocyclic this compound (C-OXT-A)HIVInhibitory to HIV replication but also toxic to proliferating human T-lymphocytes. researchgate.net
Ring-Enlarged this compound AnalogHIV in ATH8 cellsPossessed a similar activity profile to this compound but did not provide full protection. nih.gov

Activity against Herpes Simplex Viruses (HSV)

The anti-herpetic activity of this compound analogs has been a significant area of investigation. Notably, the guanine (B1146940) derivative, Oxetanocin G (OXT-G), and its carbocyclic counterpart have shown potent activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).

Carbocyclic Oxetanocin G (C-OXT-G) was found to be particularly active against both HSV-1 and HSV-2, with median effective concentrations (EC50) of 0.23 µg/ml and 0.04 µg/ml, respectively. The activity of C-OXT-G against HSV-2 was significantly more potent than that of acyclovir (B1169) and the parent compound, OXT-G. The mechanism of action for the carbocyclic analog appears to be dependent on phosphorylation by the virus-induced thymidine (B127349) kinase (TK), as it showed much higher activity against TK-positive HSV-2 than against a TK-negative mutant. researchgate.net

In contrast, OXT-G was found to be effective against both TK-positive and TK-negative strains of HSV, suggesting that its activation is not solely dependent on the viral TK and may involve cellular kinases. Combination studies have also been explored, demonstrating a synergistic inhibitory effect on the replication of both HSV-1 and HSV-2 when acyclovir and OXT-G were used together.

Table 2: Preclinical Anti-HSV Activity of this compound Analogs

Compound/AnalogVirus Strain(s)EC50 ValuesKey FindingsCitation(s)
Carbocyclic Oxetanocin G (C-OXT-G)HSV-1, HSV-20.23 µg/ml (HSV-1), 0.04 µg/ml (HSV-2)Highly active, particularly against HSV-2. Activity is dependent on viral thymidine kinase. researchgate.net
Oxetanocin G (OXT-G)HSV-1, HSV-2 (TK+ and TK-)Not specifiedEffective against both TK-positive and TK-negative strains. Synergistic effect with acyclovir.

Activity against Hepatitis B Virus (HBV)

Preclinical studies have highlighted the potential of Oxetanocin G (OXT-G) as an inhibitor of Hepatitis B Virus (HBV) replication. In an HBV-producing cell line, OXT-G demonstrated a median effective concentration of 1.5 µM for inhibiting HBV replication. A key finding was that at this effective concentration, OXT-G did not inhibit cellular DNA synthesis, indicating a selective antiviral effect. The triphosphate form of OXT-G was found to inhibit the HBV endogenous DNA polymerase reaction.

The in vivo efficacy of OXT-G has also been evaluated in a transgenic mouse model carrying the human HBV genome. In this model, treatment with OXT-G resulted in an almost complete inhibition of viral DNA synthesis in the liver. These findings underscore the potential of OXT-G as a therapeutic agent for chronic hepatitis B.

Table 3: Preclinical Anti-HBV Activity of Oxetanocin G

Model SystemCompoundEffective ConcentrationKey FindingsCitation(s)
HBV-producing cell line (HB611)Oxetanocin G (OXT-G)1.5 µM (EC50)Inhibited HBV replication without affecting cellular DNA synthesis. OXT-GTP inhibited HBV DNA polymerase.
Transgenic mouse model for HBVOxetanocin G (OXT-G)Not specifiedAlmost completely inhibited viral DNA synthesis in the liver.

Activity against Human Cytomegalovirus (HCMV)

Oxetanocin G (OXT-G) has been identified as a potent and selective inhibitor of human cytomegalovirus (HCMV) replication in vitro. For the HCMV strain AD169, the median effective concentration was 1.0 µg/ml. The selective activity of OXT-G against HCMV is attributed to two main factors: the preferential phosphorylation of OXT-G in HCMV-infected cells and the preferential inhibition of HCMV DNA polymerase by the triphosphate form of OXT-G (OXT-GTP).

Studies have shown that OXT-G is converted to its triphosphate form 7- to 8-fold more efficiently in HCMV-infected cells compared to uninfected cells. Furthermore, OXT-GTP acts as a competitive inhibitor with respect to dGTP for HCMV DNA polymerase. The inhibitory constant (Ki) for OXT-GTP against HCMV DNA polymerase was found to be 0.53 µM. The carbocyclic analog, Carbocyclic OXT-G, also demonstrated significant activity against HCMV, with an EC50 of 0.40 µg/ml, which is comparable to the efficacy of ganciclovir.

Table 4: Preclinical Anti-HCMV Activity of Oxetanocin G and its Carbocyclic Analog

Compound/AnalogVirus StrainEC50/Ki ValueMechanism of ActionCitation(s)
Oxetanocin G (OXT-G)HCMV (AD169)EC50: 1.0 µg/ml, Ki: 0.53 µMPreferential phosphorylation in infected cells and competitive inhibition of HCMV DNA polymerase by OXT-GTP.
Carbocyclic Oxetanocin G (C-OXT-G)HCMVEC50: 0.40 µg/mlNot detailed, but efficacy is comparable to ganciclovir.

Spectrum of Antiviral Activity against Other Pathogens

The antiviral activity of this compound and its analogs extends to other members of the herpesvirus family, most notably Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.

In studies using human embryo lung cells, Oxetanocin G (OXT-G) and another analog, 9-(2-deoxy-2-hydroxymethyl-beta-D-erythro-oxetanosyl)-2-aminoadenine, were found to be effective against both thymidine kinase-positive (TK+) and thymidine kinase-negative (TK-) strains of VZV. nih.govnih.gov This suggests that, similar to their activity against HSV, the activation of these compounds is not solely reliant on the viral TK enzyme. nih.govnih.gov In contrast, the carbocyclic analog of OXT-G was only effective against the TK+ strain of VZV, indicating a different mechanism of activation that is dependent on the viral enzyme. researchgate.netnih.gov

The broad anti-herpesvirus activity of oxetanocin analogs highlights their potential for development as broad-spectrum antiviral agents against this family of viruses.

Table 5: Preclinical Anti-VZV Activity of Oxetanocin Analogs

Compound/AnalogVirus Strain(s)Key FindingsCitation(s)
Oxetanocin G (OXT-G)VZV (TK+ and TK-)Effective against both TK-positive and TK-negative strains. nih.govnih.gov
9-(2-deoxy-2-hydroxymethyl-beta-D-erythro-oxetanosyl)-2-aminoadenineVZV (TK+ and TK-)Effective against both TK-positive and TK-negative strains. nih.gov
Carbocyclic Oxetanocin G (C-OXT-G)VZV (TK+ and TK-)Effective against TK-positive VZV but not TK-negative VZV. researchgate.netnih.gov

Investigation of Antitumor Efficacy in Preclinical Models

While the primary focus of preclinical research on this compound has been its antiviral properties, its potential as an antitumor agent has also been recognized. nih.gov The proposed mechanism for its antitumor and antiviral activity is the inhibition of cellular and viral DNA polymerases by the phosphorylated forms of this compound. nih.gov

Detailed studies on the direct cytotoxic effects of this compound and its analogs against a broad range of cancer cell lines are not extensively documented in publicly available literature. However, some research provides insights into its potential anticancer activities through indirect mechanisms.

One study investigated novel carbocyclic this compound analogs for their effects on angiogenesis, a critical process for tumor growth and metastasis. Several of these analogs demonstrated good to moderate activity in promoting tube formation in human umbilical vein endothelial cells (HUVEC), suggesting a potential role in modulating the tumor microenvironment.

Furthermore, in the context of anti-HIV research, it was noted that carbocyclic analogs of this compound were quite toxic to proliferating human T-lymphocytes. researchgate.net While this toxicity was a concern for its use as an antiviral, it does indicate a cytotoxic potential against rapidly dividing cells, a hallmark of cancer cells.

Despite these initial observations, comprehensive preclinical studies detailing the in vitro cytotoxicity of this compound and its analogs against various cancer cell lines, as well as in vivo efficacy in xenograft or other animal models of cancer, are limited. Further research is warranted to fully elucidate the antitumor potential of this class of compounds.

Studies in Cancer Cell Lines and Cellular Proliferation Inhibition

This compound (OXT-A) and its derivatives have been identified as possessing potent antitumor properties, primarily through the inhibition of DNA polymerases, which are crucial for cellular replication. nih.gov The triphosphate forms of oxetanocin analogs, such as OXT-GTP and OXT-ATP, have been shown to be strong inhibitors of specialized DNA polymerases like DNA polymerase η. researchgate.netnih.gov This enzyme is involved in translesion DNA synthesis, and its inhibition can disrupt the replication of cancer cells.

While broad antitumor activity is a recognized characteristic of the oxetanocin class, detailed cytotoxicity data across a wide range of cancer cell lines is limited in publicly available literature. However, studies on specific analogs provide insight into their antiproliferative potential. For instance, the guanine analog, Oxetanocin G (OXT-G), was evaluated for its cytotoxic effects in an HBV-producing cell line, demonstrating the compound's potential to inhibit cell growth at high concentrations. nih.govnih.gov

Interactive Data Table: Cytotoxicity of Oxetanocin G This table presents available data on the cytotoxic concentration of an this compound analog.

Compound Cell Line Assay Type Endpoint Value (µM)

CC50: 50% cytotoxic concentration.

The high CC50 value for OXT-G in this specific cell line suggests a potential therapeutic window, particularly for its antiviral applications, where the effective concentration was significantly lower. nih.govnih.gov Further research is required to establish a comprehensive profile of the antiproliferative activity of this compound and its analogs against a diverse panel of human cancer cell lines to better define their spectrum of anticancer efficacy.

Assessment of Antimicrobial and Antiprotozoal Activities

The therapeutic potential of this compound, first isolated from Bacillus megaterium, extends to its activity against a range of pathogens. nih.govnih.gov Its analogs have demonstrated significant efficacy, particularly as antiviral agents. The guanine analog, Oxetanocin G (OXT-G), and its carbocyclic form have been a primary focus of these investigations.

Research has established that OXT-G is effective against Hepatitis B virus (HBV) replication. nih.govnih.gov Furthermore, Carbocyclic Oxetanocin G has shown potent activity against several herpesviruses, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Human Cytomegalovirus (HCMV). nih.govjst.go.jp Its efficacy against HSV-2 was found to be significantly greater than that of the established antiviral drug acyclovir. nih.gov The primary antibacterial activity noted in early reports was against Gram-positive bacteria such as Staphylococcus aureus. researchgate.net However, detailed data on minimum inhibitory concentrations (MIC) against a broad spectrum of bacteria and protozoa are not widely available.

Interactive Data Table: Antiviral Activity of Oxetanocin Analogs This table summarizes the effective concentrations of Oxetanocin analogs against various viruses.

Compound Virus Assay Type Endpoint Value
Oxetanocin G Hepatitis B Virus (HBV) Replication Assay EC50 1.5 µM
Carbocyclic OXT-G Herpes Simplex Virus-1 (HSV-1) Plaque Reduction EC50 0.23 µg/mL
Carbocyclic OXT-G Herpes Simplex Virus-2 (HSV-2) Plaque Reduction EC50 0.04 µg/mL

EC50: 50% effective concentration.

Investigation of Angiogenic Modulatory Effects of this compound Derivatives

The therapeutic potential of this compound and its analogs has been extended to the realm of angiogenesis modulation. Research has focused on synthesizing and evaluating novel carbocyclic derivatives of this compound for their ability to influence the formation of new blood vessels, a critical process in both normal physiological functions and pathological conditions like tumor growth.

One significant study involved the synthesis of six novel carbocyclic analogs of 2-chloro-carbocyclic this compound (COA-Cl). nih.gov These derivatives featured various hydroxymethylated or spiro-conjugated cyclobutane (B1203170) rings at the N(9)-position of the 2-chloropurine base. nih.gov The angiogenic potential of these compounds was assessed using human umbilical vein endothelial cells (HUVECs), a standard in vitro model for studying angiogenesis. nih.gov

The investigation revealed that all the synthesized compounds (2a-f) exhibited a moderate to good level of activity related to angiogenesis. nih.gov Specifically, certain derivatives demonstrated noteworthy angiogenic activity. At a concentration of 100 µM, the cis-trans-2',3'-bis(hydroxymethyl)cyclobutyl derivative (2b), the trans-3'-hydroxymethylcyclobutyl analog (2d), and the 3',3'-bis(hydroxymethyl)cyclobutyl derivative (2e) showed significant angiogenic potency. nih.gov Their activity was comparable to that of the parent compound, COA-Cl. nih.gov

The angiogenic activity was quantified by measuring the relative tube area in the HUVEC tube formation assay. The results for the most active compounds are detailed in the table below.

CompoundChemical NameRelative Tube Area (mean ± S.D.)
COA-Cl 2-chloro-carbocyclic this compound3.91 ± 0.78
2b cis-trans-2',3'-bis(hydroxymethyl)cyclobutyl derivative3.43 ± 0.44
2d trans-3'-hydroxymethylcyclobutyl analog3.32 ± 0.53
2e 3',3'-bis(hydroxymethyl)cyclobutyl derivative3.59 ± 0.83

These findings suggest that modifications to the cyclobutane ring of carbocyclic this compound derivatives can yield compounds with substantial angiogenic modulatory effects. The data from this research may serve as a foundation for the further development of this class of compounds as agents that can influence tube formation. nih.gov

Challenges and Future Directions in Oxetanocin a Research

Addressing Synthetic Complexities for Advanced Oxetanocin A Analogs

The synthesis of oxetanes, including the core structure of this compound, presents considerable challenges due to the inherent ring strain of the four-membered ether ring. acs.orgacs.orgresearchgate.net Cyclization reactions required to form the oxetane (B1205548) ring are significantly slower and more challenging than those forming three-, five-, or six-membered rings, often necessitating the use of strong bases or anions and good leaving groups to achieve acceptable yields. acs.org Traditional methods like the Paternò–Büchi [2 + 2] cycloaddition can be complicated by issues of reactivity and selectivity, and often require UV light irradiation, which can lead to unwanted side products. acs.org

Developing scalable and efficient synthetic routes for this compound and its advanced analogs remains a critical area of research. Recent efforts have explored new synthetic disconnections to access oxetanes from more readily available precursors, such as native alcohol substrates. acs.org Methodologies involving intramolecular cyclization and visible-light-induced photochemistry are also being investigated to improve stereoselectivity and broaden the scope of accessible oxetane derivatives. acs.orgresearchgate.net The synthesis of complex oxetane-containing molecules, such as certain steroid analogues, currently requires multi-step approaches and harsh reagents, considerably limiting research in these areas. acs.org Future research will likely focus on developing milder, more efficient, and stereoselective synthetic strategies to enable the creation of a wider variety of this compound analogs with potentially improved pharmacological properties.

Overcoming Research Challenges in Enzymology and Mechanistic Elucidation of Biosynthesis

The biosynthesis of this compound in Bacillus megaterium involves a fascinating and complex pathway, notably featuring a cobalamin (Cbl)-dependent S-adenosylmethionine (AdoMet) radical enzyme, OxsB, and an HD-domain phosphohydrolase, OxsA. nih.govnih.govresearchgate.netresearchgate.net OxsB catalyzes a unique oxidative ring contraction of a 2'-deoxyadenosine (B1664071) phosphate (B84403) precursor to form the oxetane ring, a reaction initiated by hydrogen atom abstraction. nih.govnih.govresearchgate.netresearchgate.net OxsA is involved in the dephosphorylation of phosphorylated this compound derivatives. nih.govpnas.org

Despite recent advances in elucidating the core biosynthetic steps, challenges remain in fully understanding the intricate enzymatic mechanisms. OxsB is a notable outlier among Cbl-dependent radical SAM enzymes, being one of the few biochemically characterized non-methylating enzymes in this family. nih.govnih.govresearchgate.net While the structure of OxsB has been determined, providing insights into the fold of this enzyme family, fully connecting active site architecture to catalytic function, especially for complex radical rearrangements, remains challenging. researchgate.netannualreviews.org The precise interplay between the AdoMet and Cbl cofactors in OxsB-catalyzed reactions requires further investigation. annualreviews.orgacs.org Additionally, the identification of endogenous enzymes responsible for the reduction of the oxetane aldehyde intermediate in the pathway highlights the need to understand the contribution of general cellular machinery to natural product biosynthesis. nih.gov Future research should focus on detailed mechanistic studies, including advanced spectroscopic and structural analyses, to fully unravel the catalytic power and substrate specificity of the enzymes involved in this compound biosynthesis. nih.gov Engineering these complex radical enzymes for potential biotechnological applications also presents a significant future direction. nih.govbiorxiv.org

Strategies for Enhancing Selectivity and Expanding Therapeutic Applications of this compound Derivatives

This compound and its triphosphate form exert their antiviral and antitumor effects primarily by inhibiting DNA polymerases. biosynth.comnih.govnih.govpnas.org However, achieving selective toxicity against viral or cancer cells while minimizing effects on host cellular processes, including host DNA replication, is a persistent challenge in nucleoside analog therapy. ekb.egdntb.gov.ua

Strategies for enhancing the selectivity of this compound derivatives include structural modifications to the nucleoside scaffold. Alterations to the sugar moiety, base, or the addition of acyclic components can significantly influence biological activity and selective toxicity. ekb.eg For instance, modifications at the 2'-, 3'-, and 4'-positions of the sugar have yielded compounds with diverse biological profiles. ekb.eg The unique oxetane ring itself contributes to the compound's properties, and exploring analogs with modified oxetane structures or different ring systems (e.g., carbocyclic analogs) can lead to altered interactions with target enzymes and potentially improved selectivity. nih.govmdpi.com Prodrug strategies are also being investigated to improve the delivery and activation of nucleoside analogs specifically within target cells or tissues. researchgate.netekb.eg

Expanding the therapeutic applications of this compound derivatives beyond their established antiviral and antitumor activities requires identifying new biological targets and understanding the structure-activity relationships that govern these interactions. biosynth.comresearchgate.net Research into the effects of oxetane-containing compounds on various cellular pathways and enzymes is crucial for uncovering novel therapeutic opportunities. ijmphs.com

Exploration of Novel Biological Targets Beyond DNA Polymerase Inhibition

While DNA polymerase inhibition is a primary mechanism of action for this compound, exploring other potential biological targets could reveal new therapeutic avenues. The unique structural features of the oxetane ring may facilitate interactions with a broader range of biomolecules.

Research could investigate the effects of this compound and its derivatives on other enzymes involved in nucleic acid metabolism, signaling pathways, or protein synthesis. Given its origin from a bacterium, exploring potential antibacterial mechanisms independent of DNA polymerase inhibition could also be fruitful. The influence of the oxetane motif on physicochemical properties, such as lipophilicity and hydrogen bonding, can impact cellular uptake and distribution, potentially leading to interactions with unexpected targets. acs.orgethz.ch Identifying novel targets may involve high-throughput screening methods and advanced proteomic approaches to map the interactions of this compound derivatives within cells.

Development of Advanced Preclinical Research Models for Comprehensive Assessment

Effective preclinical research models are essential for accurately assessing the efficacy, selectivity, and potential toxicity of this compound derivatives before clinical trials. lidebiotech.com Traditional in vitro and in vivo models have provided valuable insights, but limitations exist in fully mimicking the complexity of human diseases and physiological responses. researchgate.net

Developing and utilizing more advanced preclinical models is a key future direction. This includes employing more physiologically relevant in vitro models, such as 3D cell cultures, organoids, and microfluidic systems, which can better recapitulate the cellular environment and tissue architecture. reprocell.com Improved animal models that more accurately reflect human disease pathogenesis and drug metabolism are also needed. researchgate.net For example, in the context of antiviral therapy, developing models that closely mimic human viral infections and immune responses is crucial. For cancer research, patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) can provide more predictive platforms for evaluating antitumor efficacy and resistance mechanisms. osti.gov Furthermore, incorporating human tissue models into preclinical safety pharmacology studies can help to better predict potential adverse effects in humans, addressing a limitation of relying solely on animal data. reprocell.com The integration of computational modeling and simulation with experimental data can also enhance the predictive power of preclinical assessments. lidebiotech.com

Q & A

Basic Research Questions

Q. What experimental strategies are employed to elucidate the biosynthetic pathway of Oxetanocin A?

  • Methodological Answer : Researchers utilize genetic cluster analysis (e.g., plasmid-borne oxsA and oxsB genes in Bacillus megaterium NK84-0128) combined with in vitro enzymatic assays to study pathway steps. For example, OxsB catalyzes oxidative ring contraction of deoxyribose, while OxsA removes phosphate groups from phosphorylated 2′-deoxyadenosine derivatives . Heterologous expression of these genes in model organisms (e.g., E. coli) validates their roles .

Q. How is this compound structurally validated, and what analytical techniques are critical for this process?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are essential for confirming the oxetane ring structure and glycosidic bond stability. X-ray crystallography may resolve conformational ambiguities, particularly for synthetic analogs like Carba-Oxetanocin A . Purity is assessed via HPLC coupled with UV/Vis or diode-array detection .

Q. What in vitro assays are standard for evaluating this compound’s antiviral activity?

  • Methodological Answer : Dose-response assays using HIV reverse transcriptase (RT) or DNA polymerase inhibition studies (e.g., IC₅₀ determination via radioactive dNTP incorporation assays). Comparative studies against acyclovir or other nucleoside analogs are conducted in infected cell lines (e.g., MT-4 cells for HIV) with cytotoxicity assessed via MTT assays .

Advanced Research Questions

Q. How do researchers address discrepancies in the proposed catalytic roles of OxsA and OxsB during this compound biosynthesis?

  • Methodological Answer : Contradictions (e.g., whether OxsA acts as a phosphatase or kinase) are resolved through isotopic labeling (e.g., ³²P tracing) and comparative kinetics of recombinant enzymes. Gene knockout models in B. megaterium coupled with LC-MS metabolite profiling identify intermediate accumulation .

Q. What computational and experimental approaches optimize this compound’s stability and bioactivity?

  • Methodological Answer : Molecular dynamics simulations predict glycosidic bond stability in analogs (e.g., Carba-Oxetanocin G). Synthetic modifications, such as methyleneoxetane precursors derived from β-lactones, improve metabolic resistance. In vivo efficacy is validated via murine cytomegalovirus (MCMV) or EBV models .

Q. How do bacterial resistance mechanisms against this compound inform its pharmacological development?

  • Methodological Answer : Studies on the oxrA resistance locus in B. megaterium reveal pentapeptide repeat proteins (e.g., OxrA) that mimic DNA and inhibit this compound’s binding to polymerases. Site-directed mutagenesis of these repeats identifies critical residues for resistance .

Methodological Considerations for Replication

  • Synthetic Protocols : Reproducibility requires strict control of β-lactone carbonylation steps (e.g., using cis-2-butene-1,4-diol) and F(+) nucleobase incorporation .
  • Data Reporting : Follow guidelines for experimental detail (e.g., enzyme kinetics in SI units, statistical significance thresholds p < 0.05) to ensure replicability .

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Oxetanocin A

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